molecular formula C18H14N4O5 B13760108 Acetamide, N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthalenyl]- CAS No. 22873-89-8

Acetamide, N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthalenyl]-

Cat. No.: B13760108
CAS No.: 22873-89-8
M. Wt: 366.3 g/mol
InChI Key: IIDKVSFYSHLRDX-UHFFFAOYSA-N
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Description

Acetamide, N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthalenyl]-: is a complex organic compound characterized by its azo linkage and nitro group. This compound is notable for its vibrant color and is often used in dye chemistry. Its structure includes a naphthalene ring, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthalenyl]- typically involves the diazotization of 2-hydroxy-5-nitroaniline followed by coupling with 1-naphthol. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of various azo dyes.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Studied for its potential antimicrobial properties.
  • Investigated for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metals.

Industry:

  • Utilized in the production of dyes and pigments.
  • Employed in the development of sensors and indicators due to its color-changing properties.

Mechanism of Action

The compound exerts its effects primarily through its azo linkage and nitro group. The azo group can participate in electron transfer reactions, while the nitro group can undergo reduction to form reactive intermediates. These functional groups interact with molecular targets such as enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

  • Acetamide, N-(2-hydroxyphenyl)-
  • Acetamide, N-(2-hydroxy-3,5-dinitrophenyl)-

Comparison:

  • Acetamide, N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthalenyl]- is unique due to its naphthalene ring, which provides additional stability and reactivity compared to simpler phenyl derivatives.
  • The presence of both hydroxyl and nitro groups in the compound enhances its versatility in chemical reactions, making it more suitable for diverse applications in dye chemistry and material science.

This detailed article provides a comprehensive overview of Acetamide, N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthalenyl]-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

22873-89-8

Molecular Formula

C18H14N4O5

Molecular Weight

366.3 g/mol

IUPAC Name

N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalen-1-yl]acetamide

InChI

InChI=1S/C18H14N4O5/c1-10(23)19-13-4-2-3-11-5-7-16(25)18(17(11)13)21-20-14-9-12(22(26)27)6-8-15(14)24/h2-9,24-25H,1H3,(H,19,23)

InChI Key

IIDKVSFYSHLRDX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)[N+](=O)[O-])O

Origin of Product

United States

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